6-(Tetrahydropyran-4-yloxy)nicotinaldehyde molecular weight and CAS number
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde molecular weight and CAS number
An In-Depth Technical Guide: 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde as a Core Scaffold in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 6-(Tetrahydropyran-4-yloxy)nicotinaldehyde emerges as a compound of significant interest, not as an end-product therapeutic, but as a highly versatile intermediate. Its structure synergistically combines the aromatic, hydrogen-bond accepting pyridine core of nicotinaldehyde with the three-dimensional, metabolically robust tetrahydropyran (THP) moiety. This guide provides an in-depth analysis of this compound's physicochemical properties, a robust synthetic strategy with detailed protocols, and its practical applications in the elaboration of compound libraries for drug discovery. We will explore the causal reasoning behind its utility, focusing on how the THP group serves as a bioisosteric replacement for less favorable functionalities, thereby enhancing the drug-like properties of derivative molecules.
Core Compound Identification and Physicochemical Properties
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde is a substituted pyridine carboxaldehyde. The foundational data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 910036-95-2 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3][4] |
| Molecular Weight | 207.23 g/mol | [2] |
| IUPAC Name | 6-((Tetrahydro-2H-pyran-4-yl)oxy)nicotinaldehyde | [2] |
| Synonyms | 6-(Tetrahydro-2H-pyran-4-yloxy)pyridine-3-carboxaldehyde | [2][4] |
The molecule's structure is characterized by three key functional regions:
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The Pyridine Ring: A nitrogenous aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions within a biological target.
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The Aldehyde Group: A reactive electrophilic handle, perfectly positioned for a wide array of synthetic transformations such as reductive amination, Wittig reactions, and condensations.
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The Tetrahydropyran (THP) Ether: A saturated heterocyclic moiety that confers significant advantages in drug design.
The Strategic Role of the Tetrahydropyran (THP) Moiety
The inclusion of a THP ring is a deliberate and strategic choice in medicinal chemistry. Saturated heterocycles like THP are considered "privileged scaffolds" because they are frequently found in biologically active compounds and approved drugs.[5][6] Their primary function is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
Causality Behind THP Incorporation:
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Increased Three-Dimensionality: Drug-target interactions are three-dimensional. Overly flat, aromatic molecules often exhibit poor solubility and non-specific binding. The non-planar, chair-like conformation of the THP ring introduces 3D character, which can lead to improved target specificity and reduced off-target toxicity.[6]
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Enhanced Solubility: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule compared to a more lipophilic analogue (e.g., a cyclohexyl group).
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Metabolic Stability: The ether linkage and the saturated THP ring are generally more resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes) than more labile groups, potentially increasing the half-life of a drug.
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Vectorial Exit: The THP group can provide a defined exit vector from a binding pocket, allowing chemists to explore surrounding space with further substitutions.
Caption: Bioisosteric replacement of flat aromatic rings with 3D scaffolds like THP.
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis is crucial for analogue design and cost-effective scale-up. A common and reliable method is via a nucleophilic aromatic substitution (SₙAr) reaction.
Retrosynthetic Analysis
The ether linkage is the most logical point for disconnection. This points to a reaction between an activated pyridine (e.g., a 6-halopyridine) and the alcohol of the THP ring.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
This protocol describes the synthesis from 6-chloronicotinaldehyde and tetrahydropyran-4-ol.
Materials:
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6-Chloronicotinaldehyde (1.0 eq)
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Tetrahydropyran-4-ol (1.2 eq)
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Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Alcohol Deprotonation (Alkoxide Formation): To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath.
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Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. The reaction is cooled to control the initial exothermic reaction.
-
-
Carefully add sodium hydride (1.5 eq) to the cooled DMF.
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Add tetrahydropyran-4-ol (1.2 eq) dropwise as a solution in minimal DMF. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
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Rationale: This ensures complete formation of the sodium alkoxide nucleophile before introducing the electrophile.
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-
SₙAr Reaction: Add a solution of 6-chloronicotinaldehyde (1.0 eq) in DMF to the alkoxide suspension.
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Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
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Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.
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-
Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
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Rationale: Quenching destroys any excess sodium hydride.
-
-
Dilute the mixture with water and extract three times with ethyl acetate.
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Combine the organic layers and wash sequentially with water and then brine.
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Rationale: Washing removes residual DMF and inorganic salts.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed.
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¹H NMR: Expect signals for the aldehyde proton (~9.9 ppm), three aromatic protons on the pyridine ring, and characteristic multiplets for the protons on the THP ring.
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¹³C NMR: Expect signals for the aldehyde carbonyl (~190 ppm), carbons of the pyridine ring, and the four distinct carbons of the THP ring.
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Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 208.09.
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Infrared (IR) Spectroscopy: Expect a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and C-O ether stretches around 1100-1200 cm⁻¹.
Application in Synthetic Elaboration: Reductive Amination
The aldehyde functionality is a gateway for introducing diversity. Reductive amination is a robust and widely used reaction to form C-N bonds, which are ubiquitous in pharmaceuticals.
Exemplar Protocol: Synthesis of a Secondary Amine
This protocol details the reaction of 6-(tetrahydropyran-4-yloxy)nicotinaldehyde with a generic primary amine (R-NH₂).
Materials:
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6-(Tetrahydropyran-4-yloxy)nicotinaldehyde (1.0 eq)
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Primary amine (e.g., benzylamine) (1.1 eq)
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Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM)
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Acetic acid (catalytic amount)
Procedure:
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Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir at room temperature for 1 hour.
-
Rationale: The acid catalyzes the formation of the iminium ion intermediate, which is the species that gets reduced.
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-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Rationale: NaBH(OAc)₃ is a mild and selective reducing agent that tolerates the acidic conditions and does not reduce the starting aldehyde, minimizing side reactions.
-
-
Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
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Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer.
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Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude secondary amine product for subsequent purification.
Caption: Workflow for a typical reductive amination experiment.
Safety and Handling
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde should be handled in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde represents a quintessential example of a modern chemical building block. Its value lies not in its own biological activity, but in the strategic combination of a reactive aldehyde handle with a beneficial tetrahydropyran moiety. This guide has demonstrated its core properties, provided a logical and detailed synthetic framework, and illustrated its practical utility in library synthesis through a standard reductive amination protocol. For researchers in drug discovery, this compound offers a reliable and effective starting point for creating novel, three-dimensional molecules with enhanced prospects for becoming successful therapeutic agents.
References
-
6-(Tetrahydropyran-4-yloxy)nicotinaldehyde | 910036-95-2 . Appchem. [Link]
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910036-95-2 6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97% . King-Pharm. [Link]
-
6-(Tetrahydro-2H-pyran-4-yloxy)nicotinaldehyde 97% [910036-95-2] . Chemsigma. [Link]
-
Synthesis and properties of 4H-Pyrans . Molbase. [Link]
-
Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea . MDPI. [Link]
-
Cas 886851-55-4,6-(tetrahydropyran-4-yloxy)nicotinic acid . Lookchem. [Link]
-
Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke . Wiley Online Library. [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives . National Center for Biotechnology Information (PMC). [Link]
-
Tetrahydropyran synthesis . Organic Chemistry Portal. [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC . National Center for Biotechnology Information (PMC). [Link]
-
Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture . ResearchGate. [Link]
-
Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors . PubMed. [Link]
